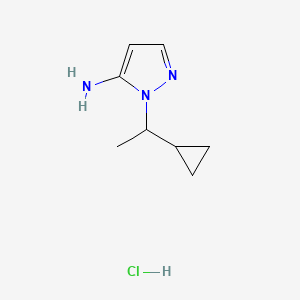

1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride

Description

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1171637-58-3) is a pyrazole derivative with the molecular formula C₈H₁₄ClN₃ and an average molecular weight of 187.671 g/mol . It features a cyclopropylethyl substituent at the 1-position of the pyrazole ring and an amine group at the 5-position, protonated as a hydrochloride salt. The compound has a single isotopic mass of 187.087625 g/mol and a purity of 90% in commercial supplies . It is marketed by Santa Cruz Biotechnology in quantities of 250 mg ($188.00) and 1 g ($380.00), though availability may vary .

Properties

IUPAC Name |

2-(1-cyclopropylethyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-6(7-2-3-7)11-8(9)4-5-10-11;/h4-7H,2-3,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVAFXNSXMXATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C(=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and controlled reaction conditions is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride is being investigated for its potential therapeutic properties. Key areas of research include:

- Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

- Anticancer Properties : Recent studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer treatment . For instance, certain synthesized pyrazolines have shown effectiveness against leukemia and solid tumors, with specific compounds demonstrating low GI50 values, indicating high potency .

- Antiepileptic Effects : Compounds similar to 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride have been tested for their protective effects against seizure models, indicating potential use in epilepsy management .

The compound is being evaluated for various biological activities:

- Antimicrobial Effects : Pyrazole derivatives are known for their antimicrobial properties, including antibacterial and antifungal activities .

- Enzyme Inhibition : Research has highlighted the compound's ability to act as an inhibitor for lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. This inhibition can suppress cellular lactate output and inhibit cell growth in cancer cell lines .

Industrial Applications

The compound also finds applications in industrial chemistry:

- Synthesis of Agrochemicals : It serves as a building block for synthesizing more complex molecules used in agricultural chemicals.

- Material Science : The unique properties of pyrazole derivatives make them suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of newly synthesized pyrazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited selective toxicity towards leukemia cells with low GI50 values, highlighting their potential as chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms of pyrazole compounds revealed that they could inhibit the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition could lead to therapeutic effects in conditions characterized by chronic inflammation .

Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer | Reduced inflammation, cancer treatment |

| Biological Activity | Antimicrobial, enzyme inhibition | Infection control, metabolic regulation |

| Industrial Chemistry | Synthesis of agrochemicals | Development of effective agricultural products |

Mechanism of Action

The mechanism of action of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The cyclopropylethyl group in the target compound introduces moderate steric bulk and lipophilicity compared to the larger tert-butyl group in or the planar 4-nitrophenyl group in .

- Solubility: The hydrochloride salt form enhances aqueous solubility relative to non-salt analogs (e.g., 3-tert-butyl derivatives in ).

Structure-Activity Relationship (SAR) Insights

- Substituent Effects :

- Chlorinated Derivatives : Dichlorobenzyl or chlorophenyl substituents (e.g., ) enhance electrophilic reactivity but may increase toxicity.

Biological Activity

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article summarizes the current understanding of its biological activity, supported by case studies, data tables, and research findings.

- Molecular Formula : C8H13N3- HCl

- Molecular Weight : 187.67 g/mol

Biological Activity Overview

The compound has been investigated for various pharmacological effects, including:

- Anti-inflammatory Activity : The compound has shown promising results in inhibiting inflammatory pathways, particularly the NF-κB pathway, which is crucial in mediating inflammatory responses.

- Anticancer Potential : Preliminary studies suggest that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines.

Anti-inflammatory Mechanism

Research indicates that 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride may inhibit the NF-κB signaling pathway. This pathway is often upregulated in chronic inflammatory conditions and various cancers. The compound's ability to modulate this pathway suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: NF-κB Inhibition

A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced NF-κB activation in THP-1 monocytes. The results demonstrated that the compound could significantly reduce NF-κB activity with an IC50 value below 50 µM, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

In addition to its anti-inflammatory properties, pyrazole derivatives have been studied for their anticancer effects. The compound has shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride | MDA-MB-231 (Breast Cancer) | 12 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. Modifications in the cyclopropyl group and the amine functionality can significantly influence their potency and selectivity.

Key Findings from SAR Studies

- Cyclopropyl Group : Enhances binding affinity to target proteins involved in inflammation and cancer progression.

- Amine Substituents : Variations can lead to differential activity profiles against specific cancer types.

Q & A

Q. How can heterogeneous catalysis improve selectivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.